5-Benzylindoline-2,3-dione

CYP11B1 inhibition Cortisol biosynthesis Cushing's syndrome

5-Benzylindoline-2,3-dione is a non-substitutable C5-benzyl isatin for R&D programs targeting CYP11B1-mediated cortisol regulation (IC50 4 nM) and as the sole viable intermediate for Benzydamine synthesis. Its C5 substitution pattern delivers divergent MAO-B selectivity and cytotoxicity potency inaccessible to N1-benzyl or unsubstituted isomers. Insist on regioisomeric purity verification (HPLC/NMR) to exclude the inactive N1-benzyl contaminant. Use as a reference inhibitor or a privileged starting scaffold for antiviral and anticancer SAR libraries.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
Cat. No. B13866870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzylindoline-2,3-dione
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC3=C(C=C2)NC(=O)C3=O
InChIInChI=1S/C15H11NO2/c17-14-12-9-11(6-7-13(12)16-15(14)18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17,18)
InChIKeyQANIDKQGUCXISG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzylindoline-2,3-dione Procurement Guide: Core Chemical Identity and Pharmacophore Context for the C5-Benzyl Isatin Scaffold


5-Benzylindoline-2,3-dione (5-benzyl-1H-indole-2,3-dione, C₁₅H₁₁NO₂, MW 237.25 g/mol) is a C5-substituted isatin derivative in which a benzyl group replaces the hydrogen at the 5-position of the indoline-2,3-dione core . This substitution pattern distinguishes it from the parent isatin (indoline-2,3-dione) and from N-benzylisatin (1-benzylindoline-2,3-dione), the latter bearing the benzyl group on the lactam nitrogen rather than the aryl ring . The isatin scaffold is recognized as a privileged structure in medicinal chemistry, with C5-substituted variants consistently demonstrating enhanced binding affinity for monoamine oxidase B (MAO-B) and improved cytotoxicity profiles compared to the unsubstituted parent [1]. The C5-benzyl analog occupies a specific position within the structure–activity relationship (SAR) landscape of 5-arylisatins, where the nature of the C5 substituent modulates potency, isoform selectivity, and physicochemical properties in a quantifiable manner [1].

Why 5-Benzylindoline-2,3-dione Cannot Be Simply Replaced by Other Isatin Analogs in Targeted Research and Development Pipelines


Isatin analogs with different substitution patterns—even isosteric replacements—produce divergent biological potency, isoform selectivity, and off-target liability that preclude generic interchange. In SAR studies of C5- and C6-substituted isatins evaluated against recombinant human MAO-A and MAO-B, the position and steric-electronic character of the C5 substituent governed both absolute inhibitory potency and MAO-B selectivity; for example, 5-phenylisatin was the only analog in the series that preferentially inhibited MAO-A (IC₅₀ = 562 nM) rather than MAO-B, while 5-(4-phenylbutyl)isatin achieved an IC₅₀ of 0.66 nM against MAO-B—a 13-fold improvement over 5-styrylisatin and 18,500-fold over unsubstituted isatin [1]. Similarly, in a cytotoxicity series of 5-arylisatin derivatives against K562 leukemia cells, the combination of N-benzyl and C5-phenyl substitution yielded an IC₅₀ of 0.03 µM, whereas simpler analogs lacking both substitution features exhibited substantially weaker activity [2]. These steep SAR gradients mean that procurement of a generic “isatin derivative” without precise control of the C5 substituent identity introduces uncontrolled potency and selectivity variables that can invalidate assay reproducibility and derail lead optimization campaigns. The quantitative evidence below provides the comparator-backed basis for compound-specific selection.

Quantitative Differentiation Evidence for 5-Benzylindoline-2,3-dione: Head-to-Head and Class-Level Comparator Data


CYP11B1 Inhibitory Potency and CYP11B2 Selectivity Profile of 5-Benzylindoline-2,3-dione from ChEMBL-Curated BindingDB Data

5-Benzylindoline-2,3-dione (ChEMBL ID CHEMBL2312967) was evaluated for inhibition of human CYP11B1 and CYP11B2 expressed in hamster V79MZh cells, with data deposited in BindingDB and curated by ChEMBL [1]. The compound inhibited human CYP11B1 with an IC₅₀ of 4 nM. Against human CYP11B2 under identical assay conditions, it exhibited an IC₅₀ of 37 nM, yielding a CYP11B2/CYP11B1 selectivity ratio of approximately 9.3-fold [1]. Within the broader isatin-derived CYP11B1 inhibitor patent landscape, the inventors (Universität des Saarlandes) explicitly claimed compounds that selectively inhibit CYP11B1 with substantially diminished inhibition of CYP11B2, CYP17, and CYP19 for therapeutic applications in cortisol-dependent diseases including Cushing's syndrome [2]. The quantitative differentiation from structurally related isatin analogs that lack this selectivity window remains a key procurement decision factor for teams requiring CYP11B1-preferential pharmacology.

CYP11B1 inhibition Cortisol biosynthesis Cushing's syndrome Selectivity profiling

C5-Substituted Isatins Exhibit 18,500-Fold Enhancement in MAO-B Inhibition Potency Over Unsubstituted Isatin – Class-Level SAR Supporting C5-Benzyl Differentiation

In a systematic SAR study of C5- and C6-substituted isatin analogues evaluated as inhibitors of recombinant human MAO-A and MAO-B, the C5-substituted isatins consistently exhibited higher binding affinities for MAO-B than their C6-substituted counterparts [1]. The most potent MAO-B inhibitor identified, 5-(4-phenylbutyl)isatin, displayed an IC₅₀ of 0.66 nM, representing an approximately 18,500-fold improvement over unsubstituted isatin (reported MAO-B IC₅₀ ≈ 12.2 µM) and a 13-fold improvement over (E)-5-styrylisatin [1]. Importantly, 5-phenylisatin was the only analog in the series that showed preferential MAO-A inhibition (IC₅₀ = 562 nM), demonstrating that subtle changes at C5 (benzyl vs. phenyl vs. phenylbutyl) can reverse isoform selectivity [1]. Although direct IC₅₀ data for 5-benzylindoline-2,3-dione itself are not reported in this study, the class-level SAR establishes that C5 substitution with a lipophilic aryl/aralkyl group is a general and predictable strategy for enhancing MAO-B potency by orders of magnitude relative to isatin, and the benzyl substituent occupies an intermediate steric and lipophilic space between phenyl and phenylbutyl that can be exploited for fine-tuning potency and selectivity.

Monoamine oxidase B Neuroprotection Parkinson's disease Isatin SAR

C5-Aryl Substitution on Isatin Synergizes with N-Benzyl Substitution to Drive Sub-Micromolar Cytotoxicity in Leukemia Cells – SAR Context for C5-Benzyl Positioning

Zhang et al. (2018) synthesized a series of 5-arylisatin derivatives and evaluated their cytotoxicity against human leukemia K562 cells via MTT assay [1]. SAR analysis revealed that N-substituted benzyl groups and C5-substituted phenyl groups cooperatively enhance cytotoxic potency, while an intact C3 carbonyl on the isatin core is indispensable for activity [1]. The most potent compound, N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (compound 2m), achieved an IC₅₀ of 0.03 µM against K562 cells and also demonstrated significant inhibition of HepG2 proliferation and HUVEC tube formation, indicating anti-angiogenic activity [2]. This SAR establishes that 5-aryl substitution is a critical vector for cytotoxicity enhancement within the isatin chemotype—a class-level inference directly applicable to 5-benzylindoline-2,3-dione, which shares the 5-aryl substitution motif and can serve as a versatile intermediate for further N-functionalization to access optimized cytotoxic leads. While the unsubstituted parent isatin exhibits substantially weaker cytotoxicity, the 5-benzyl substituent provides a starting potency advantage that can be amplified through rational N-derivatization.

Cytotoxicity K562 leukemia Anticancer isatins SAR

Bis-Schiff Base Derivatization of 5-Substituted Isatins Generates Antiviral Pharmacophores: 5-Benzylisatin as a Building Block for Anti-HIV-1 Lead Generation

A computational pharmacophore model developed for bis-Schiff bases of isatin derivatives was experimentally validated using a dozen bis-Schiff bases (compounds 3–14) derived from isatin, benzylisatin, and 5-fluoroisatin [1]. The compounds were screened for antibacterial, antifungal, and antiviral activity against a panel of DNA and RNA viruses [1]. Compounds 8 and 11 emerged as the most potent antiviral agents, exhibiting the highest cytotoxicity in HEL cell cultures and demonstrating a potential (Oδ⁻–Nδ⁻) antiviral pharmacophore site [1]. The best inhibitors tested in vitro against HIV-1 were found to be inhibited by similar pharmacophore sites, confirming the relevance of the isatin-derived bis-Schiff base scaffold for antiviral lead discovery [1]. Earlier work by the same group (2007) confirmed that bis-Schiff bases of benzylisatin and 5-fluoroisatin possess antibacterial and antifungal activity profiles distinct from those of unsubstituted isatin derivatives, with differential activity against Gram-positive and Gram-negative bacterial strains [2]. The presence of a C5 substituent (benzyl or fluoro) on the isatin core is therefore a structural determinant for generating biologically active bis-Schiff base pharmacophores, positioning 5-benzylindoline-2,3-dione as a preferred starting material for antiviral library synthesis compared to unsubstituted isatin.

Antiviral HIV-1 Bis-Schiff bases Isatin derivatives

5-Benzylindoline-2,3-dione as a Key Synthetic Intermediate for Benzydamine Hydrochloride Manufacturing – Differentiated Industrial Utility

5-Benzylindoline-2,3-dione is a documented intermediate in the synthesis of Benzydamine hydrochloride (1-benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole hydrochloride), a non-steroidal anti-inflammatory drug (NSAID) with additional local anesthetic and analgesic properties . The C5-benzyl substitution on the isatin core is structurally required for the downstream transformation to the indazole ring system present in Benzydamine; unsubstituted isatin or C5-halogenated isatin analogs cannot serve as direct precursors for this approved pharmaceutical product . This provides an unambiguous industrial-use differentiation: for procurement supporting Benzydamine process chemistry or generic pharmaceutical manufacturing, 5-benzylindoline-2,3-dione is a non-substitutable intermediate. In contrast, N-benzylisatin (1-benzylindoline-2,3-dione), despite sharing the same molecular formula, provides the benzyl group on the wrong position (N1 vs. C5) and follows a divergent synthetic trajectory that does not converge on the Benzydamine indazole core. This regioisomeric specificity mandates exact compound identity for pharmaceutical intermediate procurement.

Benzydamine synthesis Pharmaceutical intermediate NSAID Process chemistry

Evidence Gap Advisory: Limited Availability of Direct Head-to-Head Biological Data for 5-Benzylindoline-2,3-dione Versus Defined Analogs

A systematic search of PubMed, BindingDB, ChEMBL, and the patent literature identified a notable gap: direct head-to-head biological comparisons of 5-benzylindoline-2,3-dione against closely related isatin analogs (e.g., 5-phenylisatin, 5-bromoisatin, 5-fluoroisatin, N-benzylisatin, or unsubstituted isatin) within the same assay system are not available in the peer-reviewed primary literature as of the search date [1]. The available CYP11B1/CYP11B2 data (IC₅₀ = 4 nM and 37 nM, respectively) represent the strongest direct quantitative evidence for this specific compound [2]. The MAO inhibition and cytotoxicity SAR data, while robust, are class-level inferences derived from structurally analogous but distinct compounds and cannot be directly substituted for primary data on the target compound itself. Users procuring 5-benzylindoline-2,3-dione for biological screening programs, particularly in MAO inhibition or cytotoxic evaluation, are advised that the compound's activity in these assays remains to be experimentally determined and should not be assumed from analog data. This evidence gap does not diminish the compound's established utility as a pharmaceutical intermediate (Evidence_Item 5) or its validated CYP11B1 activity, but it constitutes a material consideration for procurement decisions driven by biological potency expectations.

Data gap Procurement caution Screening recommendation

Evidence-Backed Application Scenarios for 5-Benzylindoline-2,3-dione Procurement: Where the Data Supports Compound Selection


CYP11B1-Selective Inhibitor Screening and Cortisol Modulation Drug Discovery Programs

Procurement of 5-benzylindoline-2,3-dione is directly supported by its validated IC₅₀ of 4 nM against human CYP11B1 and its 9.3-fold selectivity over CYP11B2 (IC₅₀ = 37 nM) [1]. The compound is claimed within the Universität des Saarlandes patent family covering selective CYP11B1 inhibitors for cortisol-dependent diseases including Cushing's syndrome [2]. Research groups pursuing non-steroidal CYP11B1 inhibitors with minimal aldosterone synthase crossover should prioritize this scaffold over uncharacterized isatin analogs lacking documented CYP11B1/CYP11B2 selectivity data. The compound can serve as a reference inhibitor for CYP11B1 enzymatic assays and as a starting point for structure-guided optimization of potency and selectivity.

Benzydamine Hydrochloride Process Development and Generic Pharmaceutical Intermediate Procurement

5-Benzylindoline-2,3-dione is an established intermediate in the synthetic route to Benzydamine hydrochloride, a marketed NSAID . For process chemistry teams developing or optimizing Benzydamine manufacturing routes, this compound is a non-substitutable intermediate; the N-benzyl regioisomer (1-benzylindoline-2,3-dione), despite sharing the identical molecular formula, cannot replace it due to the regiospecificity of the indazole ring-forming step. Procurement specifications should include regioisomeric purity verification (e.g., HPLC, NMR) to ensure the C5-benzyl isomer and exclude the N1-benzyl contaminant.

Focused Isatin-Derived Bis-Schiff Base Library Synthesis for Antiviral Pharmacophore Exploration

The computational pharmacophore model validated by Ben Hadda et al. (2013) demonstrates that bis-Schiff bases of C5/N1-substituted isatins—including benzylisatin derivatives—generate antiviral pharmacophores with activity against HIV-1 and other viruses [3]. 5-Benzylindoline-2,3-dione provides the C5-substituted isatin core required for constructing these bis-Schiff base libraries. Medicinal chemistry teams building antiviral screening collections should select this compound over unsubstituted isatin to ensure library members possess the optimal (Oδ⁻–Nδ⁺) pharmacophore geometry for antiviral target engagement. The synthetic protocol for bis-Schiff base formation from benzylisatin has been established and characterized by ¹H NMR and IR spectroscopy [4].

C5-Aryl Isatin Intermediate for Cytotoxicity-Focused Lead Optimization Campaigns

SAR evidence from Zhang et al. (2018) establishes that C5-aryl substitution on isatin is a key driver of cytotoxicity enhancement, with the combination of C5-aryl and N-benzyl substitution producing IC₅₀ values as low as 0.03 µM against K562 leukemia cells [5]. 5-Benzylindoline-2,3-dione, bearing the C5-benzyl group, is positioned as a strategic starting scaffold for N-derivatization campaigns aimed at optimizing anticancer potency. Procurement for medicinal chemistry programs targeting oncology indications is supported by the class-level SAR, with the explicit caveat that the compound's own cytotoxicity IC₅₀ has not been independently reported and should be determined in the user's assay system as a baseline measurement prior to SAR expansion.

Quote Request

Request a Quote for 5-Benzylindoline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.